![molecular formula C26H31NO4 B2416223 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid CAS No. 1694359-63-1](/img/structure/B2416223.png)
5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Overview
Description
“5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid” is a chemical compound . It is a derivative of glutamic acid, which is an amino acid . Amino acids and their derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino pentanoic acid with a cyclohexyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 421.54 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Twist-Bend Nematic Phase in Liquid Crystal Dimers
The transitional properties of methylene-linked liquid crystal dimers, closely related to the structure of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, were studied for their applications in liquid crystal technology. These dimers, including the 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane (CN-5-CN) and others, exhibit two monotropic mesophases, a normal nematic phase and a lower temperature twist-bend nematic phase. The formation of this new nematic phase is attributed to the negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers, indicating potential applications in advanced liquid crystal displays and other optical devices (Henderson & Imrie, 2011).
Sustainable Materials and Fuels from Plant Biomass
5-Hydroxymethylfurfural (HMF) and its derivatives, related to the core structure of this compound, are versatile reagents derived from plant biomass, like hexose carbohydrates and lignocellulose. They serve as platform chemicals for an array of applications, potentially replacing non-renewable hydrocarbon sources. This includes the production of monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, and other chemicals, highlighting the compound's importance in developing sustainable materials and energy solutions (Chernyshev et al., 2017).
Metathesis Reactions in Drug Research
Cyclic β-amino acids, structurally related to this compound, have garnered interest in drug research due to their biological relevance. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used for synthesizing alicyclic β-amino acids and other densely functionalized derivatives. These synthetic routes open pathways for developing new molecular entities, highlighting the compound's role in advancing pharmaceutical synthesis and medicinal chemistry (Kiss et al., 2018).
Mechanism of Action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) amino acids, it may interact with biological targets in a similar manner .
Pharmacokinetics
Like other fmoc amino acids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, it is recommended to store this compound at room temperature , suggesting that extreme temperatures could affect its stability.
properties
IUPAC Name |
5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEZGSBWPFQVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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